5-methoxypentanoic Acid
CAS No.: 70160-05-3
Cat. No.: VC2406404
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70160-05-3 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 5-methoxypentanoic acid |
| Standard InChI | InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) |
| Standard InChI Key | FECCQKBXUJUGSF-UHFFFAOYSA-N |
| SMILES | COCCCCC(=O)O |
| Canonical SMILES | COCCCCC(=O)O |
Introduction
Chemical Identity and Structure
5-Methoxypentanoic acid (CAS No. 70160-05-3) is an organic compound with the molecular formula C6H12O3 and a molecular weight of approximately 132.16 g/mol . It possesses a linear carbon chain with a carboxylic acid group (-COOH) at one end and a methoxy group (-OCH3) at the terminal carbon. The compound is registered with the European Community (EC) Number 836-358-7 and is also identified in various databases, including PubChem and DSSTox (DTXSID50301433) .
Structural Characteristics
The chemical structure features:
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A five-carbon aliphatic chain (pentanoic backbone)
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A carboxylic acid functionality at C1
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A methoxy group (-OCH3) at C5
This arrangement gives the molecule specific chemical reactivity patterns that distinguish it from similar carboxylic acids.
Physical and Chemical Properties
Physical Properties
The physical properties of 5-methoxypentanoic acid reflect its molecular structure and functional groups:
Chemical Reactivity
As a carboxylic acid with an additional functional group, 5-methoxypentanoic acid exhibits several important chemical characteristics:
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Acidic properties due to the carboxylic acid moiety, allowing for salt formation with bases
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Potential for esterification reactions at the carboxyl group
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The methoxy group remains relatively stable under most reaction conditions but can undergo cleavage under specific circumstances
Biochemical Significance
Metabolic Roles
5-Methoxypentanoic acid has been identified as a metabolite in certain biological systems, suggesting its involvement in various metabolic pathways. The presence of the methoxy group at the terminal carbon of a pentanoic acid chain creates a unique chemical entity that may participate in specialized biochemical reactions.
Research Applications
Metabolic Research
5-Methoxypentanoic acid serves as a valuable tool in metabolic research, particularly for:
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Tracing metabolic pathways through isotope labeling studies
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Investigating the metabolism of structurally related compounds
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Studying enzymatic reactions involving methoxy-substituted fatty acids
Synthetic Chemistry Applications
In synthetic organic chemistry, 5-methoxypentanoic acid can function as:
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A building block for more complex molecules
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A starting material for the synthesis of specialized lipids
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A precursor for pharmaceutical intermediates
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with 5-methoxypentanoic acid:
| Compound | Structural Relationship | Distinctive Properties |
|---|---|---|
| Pentanoic acid | Lacks methoxy group | Higher water solubility, different pKa |
| 4-Methoxypentanoic acid | Methoxy at C4 rather than C5 | Different spatial arrangement and reactivity |
| 5-Ethoxypentanoic acid | Ethoxy instead of methoxy at C5 | Increased lipophilicity, bulkier substituent |
| 2-Amino-5-methoxypentanoic acid | Addition of amino group at C2 | Zwitterionic properties, different solubility |
Structure-Activity Relationships
The positioning of the methoxy group at C5 creates specific electronic and steric effects that influence how the molecule interacts with biological systems. These structure-activity relationships are important considerations in research involving this compound and its derivatives.
Analytical Methods
Identification and Characterization
5-Methoxypentanoic acid can be identified and characterized using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
Spectral Characteristics
The compound exhibits distinctive spectral features that facilitate its identification:
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IR spectrum: Strong carbonyl absorption band around 1700-1720 cm⁻¹
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¹H NMR: Characteristic signals for the methoxy protons (approximately 3.3 ppm) and the carboxylic acid proton (10-12 ppm)
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Mass spectrum: Molecular ion peak and fragmentation pattern reflecting the structure
Current Research and Future Perspectives
Emerging Research Areas
Current scientific interest in 5-methoxypentanoic acid includes:
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Investigation of its role in metabolic disorders
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Exploration of potential pharmaceutical applications
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Development of more efficient synthetic routes
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Studies on its interaction with various enzyme systems
Future Research Directions
Future research may focus on:
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Elucidating detailed mechanisms of how 5-methoxypentanoic acid participates in metabolic pathways
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Developing analytical methods for detecting trace amounts in complex biological matrices
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Exploring its potential as a precursor for novel therapeutic agents
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Investigating structure-activity relationships through systematic modification of its structure
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